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Compound of Interest

Compound Name: Carbonic acid;ZINC

Cat. No.: B1218789 Get Quote

Anhydrous zinc carbonate (ZnCO₃), commonly known as the mineral smithsonite, is a subject

of significant interest in materials science, geology, and pharmaceutical development. Its

crystal structure is fundamental to understanding its physical and chemical properties. This

technical guide provides a comprehensive overview of the crystallographic features of

smithsonite, detailing its structural parameters, experimental determination, and key structural

relationships.

Introduction
Smithsonite is a member of the calcite group of carbonate minerals, which are characterized by

a trigonal crystal system.[1] It is a secondary mineral typically found in the oxidation zones of

zinc ore deposits.[1] The arrangement of atoms within the smithsonite lattice dictates its

macroscopic properties, including its cleavage, hardness, and reactivity. A thorough

understanding of this crystal structure is crucial for researchers in various fields, from

mineralogists studying its formation to drug development professionals exploring its potential

as a pharmaceutical ingredient.

Crystallographic Data
The crystal structure of smithsonite has been well-established through single-crystal X-ray

diffraction studies. The definitive refinement was published by Effenberger et al. in 1981.[2] The

key crystallographic data are summarized in the tables below.
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Smithsonite crystallizes in the trigonal system with a rhombohedral lattice. The space group is

R-3c, which indicates a center of symmetry.[3]

Parameter Value Reference

Crystal System Trigonal

Space Group R-3c [3]

a (Å) 4.6526(7) [3]

c (Å) 15.0257(22) [3]

V (Å³) 281.68 [Calculated]

Z (formula units/cell) 6 [3]

Atomic Coordinates and Displacement Parameters
The atomic positions within the unit cell are defined by fractional coordinates. The anisotropic

displacement parameters (Uij) describe the thermal vibration of the atoms.
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Bond Lengths and Angles
The interatomic distances and angles provide insight into the coordination environment of the

constituent ions. In smithsonite, each zinc ion is coordinated to six oxygen atoms, forming a
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distorted octahedron. The carbonate group (CO₃)²⁻ forms a planar triangular unit.

Bond Distance (Å) Reference

Zn-O 2.106(2) [Calculated]

C-O 1.283(1) [Calculated]

Angle Value (°) Reference

O-Zn-O 93.3(1), 86.7(1), 180.0 [Calculated]

O-C-O 120.0 [Calculated]

Experimental Protocols
The determination of the crystal structure of smithsonite is primarily achieved through single-

crystal X-ray diffraction (XRD). The following provides a generalized experimental protocol

representative of the methods used for carbonate minerals.

Sample Preparation
Crystal Selection: A high-quality, single crystal of smithsonite, typically with dimensions in the

range of 0.1 to 0.3 mm, is selected under a polarizing microscope. The crystal should be free

of visible defects, inclusions, and twinning.

Mounting: The selected crystal is affixed to the tip of a glass fiber or a cryo-loop using a

suitable adhesive, such as epoxy or oil.

Data Collection
Diffractometer: A four-circle single-crystal X-ray diffractometer equipped with a

monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a

CCD or CMOS detector) is used.

Data Collection Strategy: The crystal is maintained at a constant temperature, often cooled

with liquid nitrogen to reduce thermal vibrations. A series of diffraction images are collected
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over a wide range of crystal orientations. This is typically achieved by a combination of φ and

ω scans.

Unit Cell Determination: The positions of a set of strong reflections are used to determine the

unit cell parameters and the crystal orientation matrix.

Data Integration: The intensities of all collected reflections are integrated and corrected for

various factors, including Lorentz-polarization effects, absorption, and crystal decay.

Structure Solution and Refinement
Space Group Determination: The systematic absences in the diffraction data are analyzed to

determine the space group, which for smithsonite is R-3c.

Structure Solution: The initial positions of the atoms are determined using direct methods or

Patterson synthesis.

Structure Refinement: The atomic coordinates, and isotropic or anisotropic displacement

parameters are refined against the experimental diffraction data using a least-squares

minimization algorithm. The refinement process continues until the calculated and observed

diffraction patterns show the best possible agreement, as indicated by the R-factor.

Visualizations
The following diagrams illustrate the experimental workflow for crystal structure determination

and the logical relationship of smithsonite within the calcite group of minerals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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